1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- typically involves multiple steps One common synthetic route includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential to inhibit FGFRs, which are involved in cell proliferation and migration.
Medicine: Due to its inhibitory effects on FGFRs, it is being explored as a potential therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- involves its interaction with FGFRs. The compound binds to the receptor’s active site, inhibiting its activity. This inhibition prevents the downstream signaling pathways that promote cell proliferation and migration, thereby exerting its anti-tumor effects .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also have a bicyclic structure and are known for their biological activities, including kinase inhibition.
1H-Pyrrolo[3,2-b]pyridines: Similar in structure, these compounds are studied for their potential therapeutic applications.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 5-chloro-2,3-dihydro-2-oxo- lies in its specific inhibitory activity against FGFRs, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
5-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O/c9-6-3-11-8-4(5(6)2-10)1-7(13)12-8/h3H,1H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNMRZLTMLCFIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CN=C2NC1=O)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701162292 | |
Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-52-6 | |
Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701162292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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